N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Biological Pathways
Research has indicated that related tetrahydroisoquinoline sulfonamide derivatives can act as inhibitors for specific enzymes and biological pathways. For example, derivatives have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This type of inhibition could potentially be leveraged for therapeutic interventions in conditions where modulation of epinephrine production is beneficial (Blank et al., 1980).
Antioxidant and Fluorescent Properties
Another study highlights the antioxidant activity and fluorescent properties of compounds synthesized from similar structures, underscoring the potential for these compounds to be used in oxidative stress-related therapies or as fluorescent markers for biochemical applications (Ramya et al., 2017).
Cytotoxic Activities
Novel quinoline bearing sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines, indicating potential applications in cancer treatment. Certain compounds showed comparable or superior activity to the reference drug doxorubicin, demonstrating the therapeutic potential of these derivatives (Ahmed et al., 2017).
Oxidative Stress-Inducing Anticancer Agents
Aromatic sulfonamides containing a condensed piperidine moiety were synthesized and found to induce oxidative stress and glutathione depletion in cancer cells. These compounds exhibited cytotoxic effects at micromolar concentrations, offering a new avenue for cancer therapy (Madácsi et al., 2013).
Catalysis and Multicomponent Reactions
Nano-zirconia-supported sulfonic acid has been utilized as a novel heterogeneous reusable solid acid nanocatalyst for various multicomponent reactions. This catalysis can synthesize complex heterocyclic structures efficiently, highlighting the compound's role in facilitating chemical synthesis and drug development (Amoozadeh et al., 2016).
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c16-12-6-3-9-8-10(4-5-11(9)14-12)15-20(17,18)13-2-1-7-19-13/h1-2,4-5,7-8,15H,3,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHIHHWFUFAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.